2-Methylpropyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound belongs to the hexahydroquinoline carboxylate family, characterized by a bicyclic framework with a partially saturated quinoline core. Its structure includes a 2-methylpropyl ester group at position 3, a 2,4-dimethoxyphenyl substituent at position 4, and a phenyl group at position 5. The ketone at position 5 and methyl group at position 2 contribute to its stereoelectronic properties.
Properties
IUPAC Name |
2-methylpropyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO5/c1-17(2)16-35-29(32)26-18(3)30-23-13-20(19-9-7-6-8-10-19)14-24(31)28(23)27(26)22-12-11-21(33-4)15-25(22)34-5/h6-12,15,17,20,27,30H,13-14,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJGERUUAGCWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC)C(=O)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386441 | |
| Record name | ST50709269 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5706-38-7 | |
| Record name | ST50709269 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions One common method includes the condensation of 2,4-dimethoxybenzaldehyde with an appropriate amine and a β-ketoester under acidic or basic conditions to form the hexahydroquinoline core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-Methylpropyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of the target compound with analogs from the evidence:
Crystallographic and Computational Analysis
- Packing Interactions : In methyl 4-(4-methoxyphenyl)-... (), N–H···O hydrogen bonds form infinite chains along the b-axis, stabilizing the lattice . The absence of hydroxyl groups in the target compound may reduce such intermolecular interactions.
- Software Tools: SHELXL () and OLEX2 () were used to refine crystal structures of analogs, revealing chair conformations in the hexahydroquinoline core .
Biological Activity
2-Methylpropyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, synthesis methods, and research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
Structural Features
- Core Structure : Hexahydroquinoline
- Functional Groups : Carboxylate group and multiple aromatic substituents including dimethoxyphenyl.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 475.576 g/mol |
| Density | Approximately 1.2 g/cm³ |
| Boiling Point | 326.4°C |
| Melting Point | Not available |
Antimicrobial Properties
Research indicates that compounds structurally related to this compound exhibit notable antimicrobial activity . For instance, studies have shown that derivatives of hexahydroquinoline can inhibit bacterial growth effectively.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties . It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways.
The biological effects are believed to result from the compound's ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer proliferation.
- Receptor Modulation : Potential interactions with cellular receptors could alter cell signaling pathways.
Case Studies
- Antibacterial Activity : A study demonstrated that derivatives of hexahydroquinoline significantly inhibited the growth of Staphylococcus aureus and E. coli, suggesting a promising avenue for antibiotic development.
- Anticancer Research : In vitro studies on breast cancer cell lines indicated that the compound can reduce cell viability by inducing apoptosis through the intrinsic pathway.
- Neuroprotective Effects : Some research has suggested neuroprotective properties, where the compound showed potential in reducing oxidative stress markers in neuronal cells.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Condensation Reactions : Aromatic aldehydes are reacted with cyclic ketones under acidic conditions.
- Esterification : The introduction of the carboxylate group through esterification reactions.
- Purification : The final product is purified using recrystallization techniques to ensure high purity for biological testing.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Similar core structure; different substituents | Moderate antibacterial activity |
| Compound B | Contains nitro groups | Enhanced anticancer effects |
Research indicates that variations in substituents significantly influence both chemical reactivity and biological activity.
Q & A
Basic Research Questions
Q. What are the standard methods for monitoring the synthesis of this hexahydroquinoline derivative?
- Methodology :
- Thin-Layer Chromatography (TLC) : Use silica gel plates with a solvent system (e.g., ethyl acetate/hexane 3:7) to track reaction progress. Spot aliquots at regular intervals and visualize under UV light or via iodine staining.
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a gradient elution (e.g., acetonitrile/water) to quantify purity and yield. Optimize parameters (flow rate: 1 mL/min, UV detection at 254 nm) for resolution .
- Key Considerations : Calibrate retention times against known standards and validate reproducibility across replicates.
Q. What are common synthetic routes to prepare this compound?
- Methodology :
- Multicomponent Reaction (MCR) : Condense substituted aldehydes (e.g., 2,4-dimethoxybenzaldehyde), amines, and cyclohexanone derivatives under acid catalysis (e.g., p-TsOH) in ethanol.
- Cyclization : Post-condensation, cyclize intermediates via reflux in acetic acid to form the hexahydroquinoline core .
- Example Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| MCR | 2,4-Dimethoxybenzaldehyde, methylpropylamine, cycloketone | Ethanol | 80°C | 6–8 h | ~60% |
| Cyclization | Acetic acid | Reflux | 110°C | 12 h | ~75% |
Q. How can initial biological activity screening be conducted for this compound?
- Methodology :
- In Vitro Assays : Test against target enzymes (e.g., COX-2 for anti-inflammatory activity) using fluorescence-based assays. Include positive controls (e.g., celecoxib) and measure IC₅₀ values.
- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HeLa, HEK293) to assess viability at concentrations ≤100 µM .
- Data Interpretation : Compare dose-response curves to establish potency thresholds and prioritize derivatives for further study.
Advanced Research Questions
Q. How can crystallographic tools like SHELXL and OLEX2 refine the compound’s structure?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement in SHELXL : Apply least-squares minimization to optimize atomic coordinates, displacement parameters, and hydrogen bonding networks. Validate with R-factor convergence (<5%) .
- Visualization in OLEX2 : Generate electron density maps to confirm stereochemistry and resolve disorder in the cyclohexanone ring .
- Example Output :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R₁ (I > 2σ(I)) | 0.045 |
| CCDC Deposition | 2XXX |
Q. How can ring puckering coordinates explain conformational flexibility in the hexahydroquinoline core?
- Methodology :
- Cremer-Pople Analysis : Calculate puckering parameters (θ, φ) using atomic coordinates from SC-XRD. For a six-membered ring, θ quantifies the degree of puckering, while φ defines the pseudorotation phase .
- Molecular Dynamics (MD) : Simulate conformational changes in explicit solvent (e.g., water) to identify low-energy puckered states.
Q. What experimental designs are suitable for elucidating pharmacological mechanisms?
- Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding poses in protein targets (e.g., kinase domains). Validate with mutagenesis studies.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to quantify affinity for receptors .
- Data Contradiction Resolution : If bioactivity varies across studies, re-evaluate assay conditions (e.g., buffer pH, co-solvents) and validate target specificity via knockout models .
Q. How should researchers address contradictions in reported biological activities?
- Methodology :
- Meta-Analysis : Compile data from independent studies (e.g., IC₅₀ values) and assess variability using statistical tools (ANOVA, t-tests).
- Reproducibility Testing : Replicate assays under standardized conditions (e.g., cell passage number, serum-free media) .
- Example Table :
| Study | IC₅₀ (COX-2 Inhibition) | Assay Conditions |
|---|---|---|
| A | 1.2 µM | pH 7.4, 5% DMSO |
| B | 5.8 µM | pH 6.8, 1% DMSO |
Q. How can hydrogen bonding networks influence the compound’s stability and reactivity?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
